methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Imidazole Formation: The imidazole ring can be synthesized through cyclization reactions involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Shares the bromine and ester functional groups but lacks the imidazole ring.
2-Bromo-2-(methoxy(phenyl)methyl): Similar in having a bromophenyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its bromophenyl group, imidazole ring, and ester functionality. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15) |
InChI Key |
TYXQNEJSVVHZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
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